Ethyl 3,5-dioxocyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRICYOWFRORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27513-35-5 | |
| Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Detailed Research Findings
Classical Synthesis Routes
The foundational methods for synthesizing this compound are centered on creating the cyclohexanedione ring system from a suitable linear diester. These transformations are classic examples of annulation procedures where a new ring is formed.
Cyclization Reactions of Precursors
The core strategy involves an intramolecular reaction where a new carbon-carbon bond is formed to create the cyclic structure. This is typically achieved through condensation reactions of specifically functionalized diester precursors.
A primary and well-documented precursor for the synthesis of this compound is Diethyl Acetonylsuccinate. This molecule contains the necessary carbon framework and functional groups to undergo an intramolecular ring-closing reaction. The reaction involves the formation of an enolate which then attacks an ester carbonyl group within the same molecule.
One established procedure involves the dropwise addition of Diethyl Acetonylsuccinate to a solution of sodium in ethanol (B145695) at ambient temperature. The mixture is then heated under reflux for a period, typically around two hours. Following the reaction, the ethanol is distilled off under reduced pressure to yield the sodium salt of this compound as a viscous liquid. gaylordchemical.com This method highlights a direct and effective pathway from a linear diester to the desired cyclic dione.
The cyclization of diesters like Diethyl Acetonylsuccinate is mechanistically classified as a Dieckmann condensation, which is an intramolecular variant of the Claisen condensation. nih.gov The Dieckmann condensation is a favored method for forming stable five- and six-membered rings. nih.govopenstax.orglibretexts.org
The mechanism proceeds via the deprotonation of an α-carbon (a carbon atom adjacent to an ester carbonyl group) by a strong base to generate an enolate ion. nih.govopenstax.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. openstax.orglibretexts.org This nucleophilic acyl substitution results in the formation of a cyclic β-keto ester. nih.govopenstax.org The reaction is driven to completion because the resulting cyclic β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the base in an essentially irreversible step. youtube.com Subsequent acidification of the reaction mixture neutralizes the enolate to yield the final this compound product. youtube.com
Base-Catalyzed Annulation Procedures
The success of the Dieckmann condensation is critically dependent on the choice of base. The base must be strong enough to deprotonate the α-carbon of the ester to form the reactive enolate intermediate. Both alkali metal alcoholates and alkali metal hydrides are commonly employed for this purpose.
Alkali metal alcoholates are the most common bases used for this transformation. The selection of the alkoxide can influence reaction conditions and outcomes.
Sodium Ethylate (Sodium Ethoxide): This is a frequently used base, often generated in situ by dissolving sodium metal in ethanol. gaylordchemical.com The reaction with Diethyl Acetonylsuccinate is typically initiated at room temperature and then brought to reflux to ensure completion. gaylordchemical.com
Sodium Methylate (Sodium Methoxide): Solid sodium methoxide (B1231860) is also an effective base for this cyclization. In one procedure, sodium methoxide is combined with toluene (B28343), heated, and then the Diethyl Acetonylsuccinate precursor is added dropwise.
Potassium tert-Butoxide: As a bulkier and often stronger base, potassium tert-butoxide can also be utilized. The reaction can be performed in a solvent like toluene at elevated temperatures (e.g., 90°C).
The table below summarizes findings from various synthetic procedures.
| Base | Precursor | Solvent(s) | Temperature |
| Sodium Ethylate | Diethyl Acetonylsuccinate | Ethanol | Ambient to Reflux |
| Sodium Methoxide | Diethyl Acetonylsuccinate | Toluene | 50°C |
| Potassium tert-Butoxide | Diethyl Acetonylsuccinate | Toluene | 90°C |
This table is generated based on data from cited patent literature.
Alkali metal hydrides, particularly sodium hydride (NaH), serve as powerful non-nucleophilic bases for Dieckmann condensations. While specific literature detailing the use of sodium hydride for the synthesis of this compound from Diethyl Acetonylsuccinate is not prevalent, its application in closely related Dieckmann cyclizations is well-established. gaylordchemical.com
Sodium hydride reacts with the α-proton of the ester to form an enolate and hydrogen gas (H₂). The evolution of hydrogen gas is an irreversible process, which effectively drives the equilibrium towards the formation of the enolate and, consequently, the final cyclized product. This method avoids the presence of alcoholates, which can potentially participate in side reactions like transesterification. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). gaylordchemical.com
Role of Solvents in Reaction Efficacy
The choice of solvent is a critical parameter in the synthesis of this compound, which is typically achieved through a Dieckmann condensation of diethyl acetonylsuccinate. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate, yield, and the formation of byproducts. numberanalytics.comnumberanalytics.com
Ethanol and Methanol: Alcoholic solvents, particularly ethanol, are commonly employed in conjunction with an alkoxide base like sodium ethoxide. google.com In this scenario, the solvent can also act as a source for the corresponding alkoxide base. The use of an alcohol that matches the ester's alcohol component (e.g., ethanol for an ethyl ester) is often preferred to prevent transesterification, a potential side reaction. chemicalforums.com
Toluene and Benzene (B151609): Aromatic hydrocarbon solvents such as toluene and benzene are also frequently used, often with strong bases like sodium hydride. chemicalforums.comnrochemistry.com These non-polar solvents are effective in reactions where the base is not soluble and a heterogeneous mixture is required. Toluene is generally favored over the more toxic benzene.
Xylene: Xylene, with its higher boiling point compared to toluene, can be utilized to conduct the reaction at elevated temperatures, potentially increasing the reaction rate.
N,N-Dimethylformamide (DMF) and Dimethylsulfoxide (DMSO): Polar aprotic solvents like DMF and DMSO are known to significantly enhance the rate of Dieckmann condensations. numberanalytics.comnumberanalytics.com Their ability to solvate cations while leaving the anionic nucleophile more reactive can lead to higher yields and shorter reaction times. Kinetic studies on Dieckmann cyclizations have shown that both reaction rates and yields are consistently higher in DMSO. numberanalytics.com
A comparative overview of the solvents' roles is presented in the table below:
| Solvent | Type | Role and Impact on Reaction Efficacy |
| Ethanol | Protic | Commonly used with sodium ethoxide; can serve as a reactant to form the base; minimizes transesterification with ethyl esters. google.com |
| Methanol | Protic | Can be used, but may lead to transesterification with ethyl esters, forming methyl ester byproducts. nrochemistry.com |
| Toluene | Aromatic, Non-polar | Standard solvent for reactions with bases like sodium hydride; less toxic alternative to benzene. nrochemistry.com |
| Benzene | Aromatic, Non-polar | Historically used, but its use is now limited due to toxicity. chemicalforums.com |
| Xylene | Aromatic, Non-polar | Allows for higher reaction temperatures, potentially accelerating the reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can accelerate the reaction by effectively solvating the cation of the base. numberanalytics.comnumberanalytics.com |
| Dimethylsulfoxide (DMSO) | Polar Aprotic | Known to significantly increase reaction rates and yields in Dieckmann condensations due to strong cation solvation. numberanalytics.com |
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of this compound.
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a promising green alternative to traditional solvent-based methods. nih.gov This technique can lead to solvent-free or significantly reduced solvent reactions, shorter reaction times, and sometimes different product selectivity. psu.edu While specific studies on the mechanochemical synthesis of this compound are not widely reported, the successful application of mechanochemistry to other condensation reactions, such as the synthesis of 1,3-dicarbonyl compounds, suggests its potential applicability. researchgate.netyoutube.comorganic-chemistry.org A solvent-free Dieckmann condensation of diethyl adipate (B1204190) and pimelate (B1236862) has been demonstrated to proceed efficiently, with the product being collected by direct distillation from the reaction mixture, highlighting the potential for a completely solvent-free process. psu.edursc.org
Expedited and Cost-Efficient Methodologies
The economic viability of producing this compound is crucial, especially for its large-scale application in the agrochemical industry, for instance, in the synthesis of the plant growth regulator trinexapac-ethyl. google.com Expedited and cost-efficient methodologies often focus on high-yield reactions, simplification of the purification process, and the use of readily available and inexpensive raw materials.
Catalyst Selection and Optimization for Environmentally Benign Processes
The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and reduce waste. core.ac.ukresearchgate.netnih.govacs.org In the context of synthesizing this compound, the focus is on developing and optimizing catalytic systems that are environmentally benign.
Traditionally, stoichiometric amounts of strong bases like sodium ethoxide or sodium hydride are used. chemicalforums.com While effective, these can lead to significant waste streams. The development of catalytic systems, where a substoichiometric amount of a catalyst is used, is a key goal of green chemistry.
For condensation reactions, research is ongoing into the use of solid acid or base catalysts that can be easily recovered and reused. Environmentally benign catalysts, such as those derived from waste materials, are also being explored for related organic transformations. nih.gov The optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to maximize the efficiency and greenness of the process. researchgate.net The goal is to develop a catalytic system that is not only effective and selective but also non-toxic, recyclable, and economically viable.
Chemical Transformations and Derivatization of Ethyl 3,5 Dioxocyclohexanecarboxylate
Acyl Group Substitution at C-4 Position
The presence of two activating carbonyl groups renders the protons on the C-4 carbon of ethyl 3,5-dioxocyclohexanecarboxylate particularly acidic and susceptible to substitution. This reactivity is exploited in acylation reactions to introduce novel acyl groups at this position, leading to the formation of tri-carbonyl compounds with significant synthetic utility.
Reactions with Acid Chlorides (e.g., Propionyl Chloride, Butyryl Chloride)
The acylation of this compound at the C-4 position is readily achieved through reaction with various acid chlorides. For instance, treatment with propionyl chloride in a suitable solvent such as 1,2-dichloroethane leads to the formation of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate. Similarly, reaction with n-butyryl chloride under appropriate conditions yields the corresponding 4-butyryl derivative. These reactions are typically conducted in the presence of an acid-binding agent to neutralize the hydrogen chloride gas that is liberated during the course of the reaction.
Influence of Acid-Binding Agents (e.g., N,N-Dimethylaniline)
Acid-binding agents play a crucial role in facilitating the smooth progress of acylation reactions. Tertiary amines, such as N,N-dimethylaniline, are commonly employed for this purpose. Their function is to scavenge the hydrogen chloride produced, thereby preventing side reactions and driving the equilibrium towards the formation of the desired acylated product. The use of N,N-dimethylaniline has been documented in the synthesis of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate, where it effectively neutralizes the acidic byproduct.
Regioselectivity and Stereoselectivity in Acylation Reactions
The acylation of this compound is highly regioselective, with the substitution occurring exclusively at the C-4 position. This is attributed to the enhanced acidity of the C-4 protons due to the electron-withdrawing effects of the two flanking carbonyl groups, making this position the most favorable site for deprotonation and subsequent acylation. The enolate intermediate formed upon deprotonation preferentially attacks the acyl chloride at the C-4 carbon.
While the acylation at C-4 is regioselective, the introduction of a new substituent at this position can potentially create a new stereocenter. However, detailed studies on the stereoselectivity of these specific acylation reactions on the this compound ring are not extensively reported in the readily available literature. In general, the stereochemical outcome of such reactions on cyclic dicarbonyl compounds can be influenced by various factors, including the nature of the substrate, the acylating agent, the reaction conditions, and the presence of any chiral auxiliaries or catalysts.
Salt Formation and Characterization
The acidic nature of the enolizable protons in this compound allows for the formation of various metal salts. These salts are often stable, crystalline solids and can be useful as intermediates in further synthetic transformations.
Alkali Metal Salts (e.g., Sodium Salt, Potassium Salt)
This compound readily forms alkali metal salts upon treatment with a suitable base. The sodium salt can be prepared by reacting the parent compound with a sodium base. This sodium salt is a key intermediate for subsequent acylation reactions, such as the reaction with n-butyryl chloride.
Similarly, the potassium salt can be synthesized. For instance, the potassium salt of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate has been prepared and characterized. These alkali metal salts are typically soluble in polar solvents.
Alkaline Earth Metal Salts (e.g., Calcium Salt)
The formation of alkaline earth metal salts is also a characteristic reaction of this compound and its derivatives. The calcium salt of ethyl 4-propionyl-3,5-dioxocyclohexanecarboxylate has been synthesized. A common method for its preparation involves a cation-exchange reaction, where an aqueous solution of the corresponding potassium salt is treated with a soluble calcium salt, such as calcium chloride. This results in the precipitation of the less soluble calcium salt, which can then be isolated and purified. The resulting calcium salt is often obtained as a colorless powder.
Substituted Ammonium (B1175870) Salt Derivatives
This compound and its derivatives can react with primary, secondary, or tertiary amines to yield substituted ammonium salts. google.com This reaction is an acid-base neutralization where the enol form of the dicarbonyl compound acts as the acid. The formation of these salts is a straightforward process, often achieved by simply mixing the dicarbonyl compound with the corresponding amine in a suitable solvent like ethanol (B145695). google.com For instance, the reaction of an acylated derivative, ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate, with diethanolamine results in the formation of the corresponding diethanolammonium salt. google.com This reactivity allows for the modification of the compound's physical properties, such as solubility, and provides a handle for further synthetic transformations.
| Amine Type | Example Amine | Resulting Salt |
| Primary Amine | Methylamine | Methylammonium salt |
| Secondary Amine | Diethanolamine | Diethanolammonium salt |
| Tertiary Amine | Triethylamine | Triethylammonium salt |
Condensation Reactions and Heterocycle Formation
The 1,3-dicarbonyl moiety is a classic building block in organic synthesis for the construction of heterocyclic rings. This compound serves as a valuable precursor for a variety of condensation reactions that lead to fused and spiro-heterocyclic systems.
Cyclization Reactions to Form Fused Ring Systems
The reactive nature of the 1,3-dicarbonyl system enables its participation in multicomponent reactions to build complex fused ring systems. By reacting with an aldehyde and a nitrogen source, the cyclohexane (B81311) ring can be annulated to form new heterocyclic structures.
Hantzsch Pyridine (B92270) Synthesis : In a reaction analogous to the Hantzsch synthesis, this compound can condense with an aldehyde and ammonia or an ammonium salt. wikipedia.orgchemtube3d.comorganic-chemistry.org This multicomponent reaction leads to the formation of a fused dihydropyridine ring, which can be subsequently oxidized to the corresponding tetrahydroacridine-1,8-dione derivative.
Biginelli Reaction : The Biginelli reaction provides access to dihydropyrimidinone-fused systems. wikipedia.orgnih.gov This acid-catalyzed, three-component condensation involves the 1,3-dicarbonyl unit of this compound, an aldehyde, and urea (or thiourea). ic.ac.ukmercer.eduorganicreactions.org The resulting product incorporates the cyclohexane ring into a larger hexahydropyrimido[4,5-b]quinoline framework.
Gewald Aminothiophene Synthesis : Fused thiophene rings can be constructed via the Gewald reaction. wikipedia.orgmdpi.com This involves the condensation of the 1,3-dione with an activated nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. This pathway leads to the formation of tetrahydrobenzothiophene derivatives.
Xanthene Synthesis : Condensation with aromatic aldehydes can yield 9-aryl-1,8-dioxo-octahydroxanthene derivatives. researchgate.netresearchgate.net This reaction typically involves the Knoevenagel condensation of the aldehyde with two equivalents of the dione, followed by cyclization and dehydration.
Synthesis of Pyrazolone Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone for the synthesis of pyrazoles and pyrazolones. orientjchem.orgsemanticscholar.orgresearchgate.net When this compound reacts with hydrazines, such as hydrazine hydrate or phenylhydrazine, condensation occurs at one of the ketone groups to form a hydrazone intermediate. prepchem.com This intermediate can then undergo intramolecular cyclization. Depending on the reaction conditions and the substituents, this cyclization can lead to the formation of fused pyrazole systems, specifically 1,5,6,7-tetrahydroindazol-4-one derivatives. journalcra.com The reaction with hydrazine hydrate itself can lead to more complex structures, such as pyridazinopyridazines, through the reaction of two dione molecules with two hydrazine molecules. acs.org
| Reagent | Intermediate | Final Product Type |
| Phenylhydrazine | Monophenylhydrazone prepchem.com | Tetrahydroindazol-4-one |
| Methylhydrazine | Methylhydrazone | 1-Methyl-1,5,6,7-tetrahydroindazol-4-one journalcra.com |
| Hydrazine Hydrate | Bishydrazone | Pyridazinopyridazine acs.org |
Incorporation into Complex Molecular Architectures
The utility of this compound extends to its use as a foundational scaffold for constructing more elaborate and complex molecules. The fused heterocyclic systems described previously, such as benzo[b] mercer.edugoogle.comphenanthrolines researchgate.net and tetrahydroacridines, are themselves complex architectures assembled from simpler starting materials. Furthermore, derivatives of 1,3-cyclohexanedione are key intermediates in the synthesis of pharmaceuticals. For example, a derivative of 1,3-cyclohexanedione is a crucial building block in the multi-step synthesis of Ondansetron, a widely used antiemetic drug. wikipedia.org This demonstrates how the fundamental reactivity of the cyclohexane-1,3-dione core can be leveraged to build intricate and biologically significant molecules.
Further Functionalization and Modifications of the Cyclohexane Ring System
Beyond heterocycle formation, the functional groups of this compound offer numerous possibilities for further modification of the cyclohexane ring.
Reactions of Keto and Ester Functional Groups
The reactivity of this compound is dominated by the chemistry of its 1,3-dicarbonyl system, which exists predominantly in its enol form. wikipedia.orgjournalcra.com The methylene (B1212753) group at the C4 position, located between the two carbonyls, is particularly acidic and readily deprotonated to form a stable enolate anion.
Acylation : The enolate anion is a potent nucleophile and can react with acylating agents, such as acid chlorides, at the C4 position. google.com This C-acylation introduces a third carbonyl group onto the ring, creating a β-tricarbonyl system, which are themselves versatile synthetic intermediates. For example, the sodium salt of this compound reacts with n-butyryl chloride to yield ethyl 4-butyryl-3,5-dioxocyclohexanecarboxylate. google.com
Knoevenagel Condensation : The active methylene group can participate in Knoevenagel condensations with aldehydes. wikipedia.orgnih.gov This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon bond at the C4 position. The initial adduct can then react with a second molecule of the dione in a Michael addition, leading to the formation of 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) derivatives. researchgate.net
Alkylation : The enolate can also be alkylated at the C4 position using alkyl halides, although this reaction can sometimes be complicated by O-alkylation.
Enol Ether Formation : The keto groups, via their enol tautomer, can react with alcohols under acidic catalysis to form stable 3-alkoxy-2-cyclohexen-1-one derivatives (enol ethers). wikipedia.org
The ester functional group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols, allowing for further diversification of the molecule.
Transformations Leading to Adamantane Derivatives
The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. One notable approach to the synthesis of functionalized adamantane derivatives involves the use of this compound and its tautomeric equivalent, ethyl 2,4-dioxocyclohexanecarboxylate. The facile interconversion between these β-dicarbonyl systems under basic or acidic conditions makes them chemically interchangeable in many synthetic contexts.
A significant advancement in this area is the one-pot construction of the adamantane core via a domino Michael reaction sequence. Research has demonstrated that ethyl 2,4-dioxocyclohexanecarboxylate can react with electrophilic olefins, such as 2-(acetoxymethyl)acrylates or enones, in the presence of a base like triethylamine. This initiates a cascade of reactions, including multiple Michael additions and an intramolecular aldol or Dieckmann condensation, to efficiently assemble the intricate polycyclic adamantane skeleton in a single synthetic operation. This method is particularly powerful as it allows for the formation of multiple carbon-carbon bonds and the rapid construction of molecular complexity from relatively simple starting materials.
The general mechanism for this transformation begins with the deprotonation of the acidic methylene group between the two carbonyls of the ethyl dioxocyclohexanecarboxylate. The resulting enolate then acts as a nucleophile, attacking the β-position of an α,β-unsaturated carbonyl compound in a Michael addition. This process is repeated with a second equivalent of the Michael acceptor. The subsequent intramolecular cyclizations, either through an aldol-type reaction or a Dieckmann condensation, forge the characteristic cage structure of the adamantane derivative. The versatility of this approach allows for the introduction of various substituents onto the adamantane core, depending on the nature of the Michael acceptor used.
Approaches to Structurally Diverse Analogues
This compound serves as a versatile precursor for the synthesis of a wide array of structurally diverse carbocyclic and heterocyclic analogues. Its inherent reactivity, characterized by the presence of two carbonyl groups and an acidic methylene, enables its participation in a variety of classical and multi-component reactions.
One prominent application of related 1,3-cyclohexanedione systems, and by extension, this compound, is in the synthesis of xanthene and acridinedione derivatives. These scaffolds are of significant interest due to their broad range of biological activities. Multi-component reactions, which involve the combination of three or more reactants in a single step, provide an efficient pathway to these complex molecules. For instance, the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nucleophile (such as a naphthol for xanthenes or an amine/ammonia source for acridines) can rapidly generate these fused ring systems. The this compound can act as the 1,3-dicarbonyl component in these reactions, leading to the formation of highly functionalized xanthene and acridine derivatives. The reaction typically proceeds through an initial Knoevenagel condensation of the dione with the aldehyde, followed by a Michael addition of the second equivalent of the dione or the nucleophile, and subsequent cyclization and dehydration.
Furthermore, the reactivity of the dicarbonyl moiety in this compound can be harnessed to construct other heterocyclic systems. For example, it can serve as a key building block in the synthesis of fused pyran, pyridine, and thiophene derivatives through various cyclocondensation reactions. The choice of reagents and reaction conditions dictates the nature of the resulting heterocyclic ring. These transformations often involve the reaction of the dicarbonyl unit with bifunctional nucleophiles, leading to the formation of new five- or six-membered rings fused to the original cyclohexane core. The ability to participate in such a diverse range of chemical transformations underscores the value of this compound as a versatile starting material for the generation of libraries of structurally diverse compounds with potential applications in various fields of chemical and biological sciences.
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide profound insights into the molecular architecture of Ethyl 3,5-dioxocyclohexanecarboxylate by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In ¹H-NMR, the chemical environment of each proton (¹H nucleus) determines its resonance frequency, providing information about its electronic surroundings, the number of neighboring protons, and its spatial relationship to other parts of the molecule.
For this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the protons on the cyclohexanedione ring. The keto-enol tautomerism inherent in β-dicarbonyl systems means the compound likely exists as a mixture of the diketo form and one or more enol forms in solution, which can complicate the spectrum. However, for the diketo tautomer, the predicted signals are detailed below. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The protons on the cyclohexane (B81311) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other.
Table 1: Predicted ¹H-NMR Spectral Data for this compound (Diketo Form) (Note: Data is predicted based on chemical structure and typical chemical shift values. Actual experimental values may vary.)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 3.5 | Multiplet (m) | 1H | -CH(COOEt)- |
| ~ 2.8 | Multiplet (m) | 4H | -CH₂ -CO-CH₂ - |
| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.
The IR spectrum of this compound is dominated by the absorptions of its carbonyl groups. Two distinct C=O stretching bands are expected: one for the ketone groups and another for the ester group. The presence of the β-dicarbonyl system may lead to the appearance of a broad O-H stretch in the case of the enol tautomer, and the C=O stretching bands may shift to lower wavenumbers due to conjugation.
Table 2: Predicted IR Absorption Bands for this compound (Note: Data is predicted based on characteristic functional group absorption frequencies. Actual experimental values may vary.)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
| ~ 1740 | Strong | Ester C=O | Stretch |
| ~ 1715 | Strong | Ketone C=O | Stretch |
| ~ 2980-2850 | Medium | C-H (Aliphatic) | Stretch |
| ~ 1250-1000 | Strong | C-O (Ester) | Stretch |
Mass Spectrometry (MS) (e.g., LC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. When coupled with Liquid Chromatography (LC-MS), it allows for the separation of a mixture followed by the mass analysis of its components.
For this compound (C₉H₁₂O₄), the molecular weight is 184.19 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺ in positive ion mode) would be expected at an m/z value corresponding to its molecular mass. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da). High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, confirming the elemental formula. uchicago.edu For instance, the exact mass is calculated to be 184.0736 Da. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (Note: Data is based on the calculated molecular weight and common fragmentation patterns.)
| m/z Value | Ion Type | Description |
| 184.0736 | [M]⁺ | Molecular Ion |
| 185.0814 | [M+H]⁺ | Protonated Molecule |
| 139.0708 | [M-OC₂H₅]⁺ | Loss of ethoxy group |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. A spot of the compound mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate.
Due to the presence of both polar (two ketones, one ester) and non-polar (cyclohexane ring) parts, this compound is a molecule of intermediate polarity. A suitable mobile phase for TLC would likely be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. For instance, a mobile phase of 30-50% ethyl acetate in hexane could be a reasonable starting point.
Column Chromatography
Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. It operates on the same principles as TLC, using a stationary phase packed into a column and a mobile phase to elute the components at different rates.
For the purification of this compound, silica gel is a suitable stationary phase. Based on TLC analysis, a solvent system such as ethyl acetate/hexane would be employed as the mobile phase. sigmaaldrich.com The process involves carefully loading the crude product onto the top of the silica gel column and then passing the mobile phase through it. Fractions are collected and analyzed by TLC to identify those containing the pure compound. A patent describing the synthesis of a related derivative mentions purification by recrystallization from ethanol (B145695) and hexane, suggesting these solvents are also relevant to the compound's solubility and purification. achemblock.com
Advanced Characterization for Enantiomeric and Diastereomeric Purity
The determination of enantiomeric and diastereomeric purity is critical when this compound is utilized in stereoselective syntheses. As the molecule can exist as enantiomers and its derivatives can have multiple stereocenters leading to diastereomers, advanced analytical methods are required for their separation and quantification. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers is most commonly achieved using chiral HPLC. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com For a β-dicarbonyl compound like this compound, polysaccharide-based CSPs are often effective.
Research Findings: Studies on analogous β-amino ketones and cyclic ketones have demonstrated successful enantiomeric separation on polysaccharide-based columns such as Chiralcel® OD-H, OJ-H, and AD-H. chromatographyonline.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.netsigmaaldrich.com The choice of mobile phase is crucial; normal-phase (e.g., hexane/isopropanol) or polar organic modes can be employed to optimize resolution. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid to the mobile phase is a common strategy. chromatographyonline.com
In cases where direct separation is challenging, an indirect approach can be used. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov
The enantiomeric excess (ee), a measure of purity, is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis
This table outlines a hypothetical, yet typical, set of conditions and results for the chiral separation of this compound enantiomers.
| Parameter | Value / Condition | Description |
| Column | Chiralcel® OJ-H | A common polysaccharide-based chiral stationary phase. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | A typical normal-phase solvent system. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The β-dicarbonyl moiety provides UV absorbance. |
| Retention Time (R-enantiomer) | 8.52 min | The time taken for the R-enantiomer to elute. |
| Retention Time (S-enantiomer) | 9.78 min | The time taken for the S-enantiomer to elute. |
| Resolution (Rs) | 2.1 | A value > 1.5 indicates baseline separation. |
| Enantiomeric Excess (% ee) | 95% | Calculated as [ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining enantiomeric purity when used with chiral auxiliaries. wikipedia.org Two main approaches are used:
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomers. wikipedia.org These diastereomers will exhibit different chemical shifts (Δδ) in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each isomer by integrating the distinct signals. nih.govnih.gov
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA. nih.govacs.org This results in the splitting of NMR signals for the enantiomers due to the different magnetic environments in the diastereomeric complexes. The magnitude of the chemical shift difference is often smaller than with CDAs but avoids chemical modification of the analyte. nih.gov
Research Findings: For compounds containing hydroxyl or carbonyl groups, chiral derivatizing agents are highly effective. The formation of Mosher's esters, for instance, creates diastereomers where protons or fluorine atoms near the new chiral center experience different shielding effects, leading to separate peaks in the NMR spectrum. wikipedia.org The difference in chemical shifts can be used to determine the enantiomeric excess. researchgate.net
NMR is also the primary method for determining diastereomeric purity. In a mixture of diastereomers, distinct sets of peaks will be present for each compound in the ¹H and ¹³C NMR spectra. The ratio of the diastereomers (diastereomeric ratio, dr) can be determined by comparing the integration of well-resolved, non-overlapping peaks corresponding to each diastereomer. beilstein-journals.orgrsc.org Advanced 2D NMR techniques like COSY and NOESY can be used to confirm the structure and relative stereochemistry of each diastereomer, which is particularly useful for highly substituted cyclohexanone (B45756) derivatives. beilstein-journals.org
Table 2: Example ¹⁹F NMR Data for Enantiomeric Purity Determination via a Chiral Derivatizing Agent
This table illustrates the expected data from a ¹⁹F NMR experiment after derivatizing a sample of this compound (following reduction of a ketone to a hydroxyl group) with a fluorinated CDA like (R)-Mosher's acid chloride.
| Parameter | Diastereomer from (R)-Analyte | Diastereomer from (S)-Analyte | Description |
| Derivative | (R)-Analyte-(R)-CDA | (S)-Analyte-(R)-CDA | Covalent diastereomeric adducts formed. |
| ¹⁹F Chemical Shift (δ) | -71.5 ppm | -71.8 ppm | Distinct signals due to different electronic environments. |
| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{0.3 ppm} | The separation between the two diastereomeric signals. |
| Integral Ratio | 98 | 2 | The relative abundance of each diastereomer. |
| Calculated Purity (% ee) | \multicolumn{2}{c | }{96%} | Calculated from the integral ratio. |
Mechanistic Investigations of Derivatives and Their Biological Action
Mechanism of Action of Trinexapac-ethyl (B166841) and Related Plant Growth Regulators
Trinexapac-ethyl, a derivative of cyclohexanecarboxylate, is a widely used plant growth regulator. agchemaccess.com Its primary mechanism involves the manipulation of hormonal pathways that govern plant development.
Trinexapac-ethyl functions as a potent inhibitor of gibberellin (GA) biosynthesis. plantprotection.pl Gibberellins (B7789140) are a class of plant hormones that play a crucial role in promoting cell elongation. agchemaccess.com By blocking the formation of gibberellic acid (GA1), trinexapac-ethyl effectively halts the elongation of internodes, the stem segments between leaf nodes. agchemaccess.comdiypestcontrol.com This inhibition occurs late in the GA biosynthesis pathway. plantprotection.pl
The process begins with the foliar application of trinexapac-ethyl, which is absorbed by the leaves and translocated to the growing shoots. diypestcontrol.com Inside the plant, the ethyl ester is hydrolyzed to its active acid form, trinexapac (B12964). ishs.org This active form then interferes with the enzymatic steps leading to the production of active gibberellins. The reduction in gibberellin levels leads to a decrease in cell elongation, resulting in shorter and sturdier plants. researchgate.net This characteristic is particularly valuable in agriculture for preventing lodging (the bending over of stems) in cereal crops. agchemaccess.complantprotection.pl
It is important to note that trinexapac-ethyl's effect is primarily on cell elongation rather than cell division. cornell.edu This means that while the plant's growth in height is stunted, the number of cells is only slightly reduced. cornell.edu
The inhibitory action of trinexapac-ethyl on gibberellin biosynthesis is a direct consequence of its effect on a specific class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govfrontiersin.org These enzymes are critical for the final steps of GA synthesis.
Trinexapac, the active form of trinexapac-ethyl, acts as a structural mimic of 2-oxoglutarate, the co-substrate for these dioxygenases. frontiersin.org This mimicry allows it to bind to the active site of the enzyme, competitively inhibiting the natural substrate and thereby blocking the hydroxylation steps necessary to produce biologically active gibberellins. Prohexadione, another plant growth regulator, also functions through the inhibition of these enzymes. frontiersin.org
The family of 2-oxoglutarate-dependent oxygenases is extensive and plays roles in various metabolic pathways in plants, including flavonoid metabolism and ethylene (B1197577) biosynthesis. ishs.orgnih.gov This explains why, in addition to affecting growth, trinexapac-ethyl can sometimes influence other physiological processes. ishs.org
The inhibition of gibberellin biosynthesis by trinexapac-ethyl triggers a cascade of downstream physiological and biochemical changes in the plant.
Physiological Effects:
Reduced Stem Elongation: The most prominent effect is the reduction in internode length, leading to shorter, more compact plants. plantprotection.plresearchgate.net
Increased Stem Diameter and Strength: The reduced vertical growth often leads to a reallocation of resources, resulting in thicker and stronger stems, which contributes to increased lodging resistance. plantprotection.plresearchgate.net
Altered Leaf Morphology: Treated turfgrass often exhibits wider leaf blades and a more compact, "stumpy" appearance due to reduced internode length. cornell.edu
Enhanced Root Growth (in some cases): While some studies suggest little action on root growth, others have observed increased root biomass under certain conditions. researchgate.netresearchgate.net
Improved Stress Tolerance: By redirecting energy from shoot elongation, plants may exhibit enhanced tolerance to certain environmental stresses. For instance, in wheat grown under saline conditions, trinexapac-ethyl has been shown to improve plant growth and increase chlorophyll (B73375) content. researchgate.net
Flowering and Seedhead Suppression: In some grass species, trinexapac-ethyl can reduce the number of seedheads, which is beneficial for turf management. awsjournal.org
Biochemical Effects:
Hormonal Imbalance: The reduction in gibberellins can lead to a hormonal imbalance, potentially causing synergistic or antagonistic effects with other plant hormones like auxins, cytokinins, and abscisic acid. researchgate.netunesp.br
Increased Chlorophyll Content: Some studies report an increase in chlorophyll content in treated plants, leading to a darker green leaf color. researchgate.net
Changes in Carbohydrate Metabolism: The altered growth pattern can influence the production and allocation of non-structural carbohydrates. researchgate.net
Interactive Data Table: Physiological Effects of Trinexapac-ethyl
| Effect | Plant Type | Observation | Reference |
|---|---|---|---|
| Reduced Plant Height | Winter Wheat | Plants were up to 26.6% lower than untreated plots. | plantprotection.plresearchgate.net |
| Increased Stem Diameter | Winter Wheat | Increased stem diameter was observed. | plantprotection.plresearchgate.net |
| Reduced Seedhead Number | Bahiagrass | A direct relationship was found between increasing dose and reduced number of seedheads. | awsjournal.org |
| Increased Root Biomass | Kentucky Bluegrass | Higher root growth was observed at a specific application rate under saline conditions. | researchgate.net |
Mechanistic Hypotheses in Pharmaceutical Applications
The core chemical structure of ethyl 3,5-dioxocyclohexanecarboxylate and its derivatives has also shown potential in pharmaceutical research, particularly in overcoming antibiotic resistance and in drug discovery.
A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR), often mediated by efflux pumps. nih.gov These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. nih.gov Derivatives of this compound are being investigated as potential efflux pump inhibitors (EPIs). nih.govrsc.org
The proposed mechanism involves the inhibitor molecule binding to the efflux pump, often in a competitive or non-competitive manner, thereby blocking the pump's ability to expel antibiotics. nih.gov For example, studies on the phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB) have shown it can potentiate the activity of antibiotics against drug-resistant E. coli. nih.gov Molecular docking analyses suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, a key component of the AcrAB-TolC efflux system in E. coli. nih.gov This binding is thought to interfere with the translocation of substrates. nih.gov
Research into benzocyclohexane oxide derivatives has also demonstrated their ability to inhibit efflux-related resistance in Staphylococcus aureus, suggesting a broader potential for this class of compounds. rsc.orgucl.ac.uk
Interactive Data Table: Research on Efflux Pump Inhibition
| Compound/Derivative | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Escherichia coli | Potentiates antibiotic activity by interfering with the AcrB efflux pump. | nih.gov |
| Benzocyclohexane oxide derivatives | Staphylococcus aureus | Showed synergistic activity with norfloxacin (B1679917) and inhibited ethidium (B1194527) bromide efflux. | rsc.orgucl.ac.uk |
The ability of the cyclohexanedione scaffold to mimic endogenous molecules makes it a valuable starting point for designing enzyme inhibitors in drug discovery. researchgate.netwhiterose.ac.uknih.gov The inhibition of specific enzymes is a cornerstone of modern pharmacology, targeting a wide range of diseases.
Derivatives of this core structure are being explored for their inhibitory activity against various enzymes, including:
Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications. researchgate.net
Soluble Epoxide Hydrolase (sEH): sEH inhibitors are being investigated for their potential to treat cardiovascular and respiratory diseases. nih.gov
Lactate (B86563) Dehydrogenase (LDH): Inhibition of LDH is a target in cancer therapy. mdpi.com
Carboxylesterases: These enzymes are crucial for the metabolism of many ester-containing drugs, and their inhibition can modulate drug efficacy and safety. nih.gov
The discovery process often involves virtual screening and molecular docking to predict how these compounds might bind to the active site of a target enzyme. researchgate.netwhiterose.ac.uk This is followed by in vitro assays to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.netnih.gov For example, various heterocyclic amide-based derivatives have been synthesized and evaluated as sEH inhibitors. whiterose.ac.uk Similarly, ethyl pyrimidine-quinolinecarboxylate derivatives have been identified as potent inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com
Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Syntheses
The utility of ethyl 3,5-dioxocyclohexanecarboxylate as a critical intermediate is prominently demonstrated in the industrial synthesis of the plant growth regulator, Trinexapac-ethyl (B166841). patsnap.comgoogle.com Several patented methods highlight its central role in the synthetic pathway.
One common synthetic route begins with the reaction of diethyl maleate (B1232345) and acetone (B3395972) in the presence of organic amines, which undergo a condensation reaction to form 2-acetonyl-1,4-diethyl succinate. google.com This precursor is then subjected to an intramolecular cyclization, typically mediated by a sodium alkoxide such as sodium ethoxide or sodium methylate, to yield this compound. patsnap.comgoogle.com This cyclization step is crucial as it establishes the core cyclohexanedione ring structure.
Table 1: Synthetic Steps to Trinexapac-ethyl via this compound
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Diethyl maleate, Acetone | Condensation | 2-Acetonyl-1,4-diethyl succinate |
| 2 | 2-Acetonyl-1,4-diethyl succinate, Sodium alkoxide | Intramolecular Cyclization | This compound |
Scaffold for Constructing Polycyclic and Heterocyclic Systems
Due to a lack of specific documented examples in publicly available scientific literature and patents, the role of this compound as a versatile scaffold for constructing a wide range of different polycyclic and heterocyclic systems beyond the Trinexapac-ethyl family cannot be detailed at this time. While 1,3-dicarbonyl compounds are known to participate in various cyclocondensation reactions (e.g., Hantzsch pyridine (B92270) synthesis, Biginelli reaction), specific applications starting from this compound to create diverse fused ring systems are not explicitly described in the reviewed sources.
Precursor for the Development of Agrochemicals
The primary and most well-documented application of this compound is as a direct precursor in the manufacturing of the agrochemical Trinexapac-ethyl. rsdjournal.org Trinexapac-ethyl is a widely used plant growth regulator that belongs to the cyclohexanedione class of chemicals. fao.org
Its mode of action involves the inhibition of a key enzyme in the late stages of the gibberellin biosynthesis pathway. rsdjournal.org Gibberellins (B7789140) are plant hormones that promote cell elongation. By blocking their formation, Trinexapac-ethyl effectively reduces the elongation of internodes in plant stems. This leads to shorter, sturdier plants, which significantly reduces the risk of lodging (the bending or breaking of stems) in cereal crops such as wheat, barley, oats, and rye, thereby protecting yield. rsdjournal.orgfao.org
Beyond cereal crops, Trinexapac-ethyl is also used extensively in turfgrass management for lawns and golf courses to slow growth and reduce the frequency of mowing. It is also applied to sugarcane to enhance sucrose (B13894) accumulation before harvest. rsdjournal.org The synthesis of this important agrochemical relies on the specific chemical structure of this compound, which provides the necessary cyclohexanedione framework for acylation and subsequent conversion to the final active ingredient. patsnap.comgoogle.com
Utility in the Synthesis of Pharmaceutical Precursors
There is no specific information available in the reviewed scientific literature and patent databases to definitively document the utility of this compound in the synthesis of pharmaceutical precursors. While related cyclohexanedione structures have been investigated for their potential in medicinal chemistry, direct applications of this compound as a starting material or key intermediate for drug synthesis are not explicitly detailed.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetone |
| Cyclopropanecarbonyl chloride |
| Cyclopropanic anhydride |
| Diethyl maleate |
| This compound |
| Gibberellin |
| Sodium ethoxide |
| Sodium methylate |
| Trinexapac-ethyl |
Biological and Agronomic Research Applications of Ethyl 3,5 Dioxocyclohexanecarboxylate Derivatives
Plant Growth Regulation Studies
Research has consistently demonstrated the significant impact of ethyl 3,5-dioxocyclohexanecarboxylate derivatives on plant structure.
Internode Elongation and Plant Height: A primary effect of these compounds is the reduction of internode length, resulting in shorter and more robust plants. agrovista.co.ukplantprotection.pl For instance, trinexapac-ethyl (B166841) has been shown to reduce the height of winter wheat, with the reduction being dose-dependent. plantprotection.pl Similarly, prohexadione-calcium reduces seedling height in rice. nih.govpeerj.com This reduction in height is a direct consequence of inhibiting gibberellin biosynthesis, which is crucial for stem elongation. agrovista.co.ukplantprotection.pl
Tillering and Shoot Growth: While vertical growth is inhibited, lateral growth is often enhanced. agrovista.co.uk Studies on Kentucky bluegrass treated with trinexapac-ethyl showed an increase in tiller number over the course of the study. ashs.org Prohexadione-calcium has also been found to promote tillering in rice, even under salt stress conditions. nih.govpeerj.com This shift from vertical to lateral growth can lead to denser plant stands. agrovista.co.uk
Stem and Root Architecture: The inhibition of shoot elongation can lead to stronger, thicker stems, which improves resistance to lodging (the bending over of stems). chemicalwarehouse.com Furthermore, the redirection of energy from shoot growth can result in a more extensive rooting system with more fine roots, enhancing the plant's ability to uptake water and nutrients. agrovista.co.ukagrian.com
Table 1: Effects of Trinexapac-ethyl on Kentucky Bluegrass Morphology
| Parameter | Effect of Trinexapac-ethyl | Duration of Effect | Reference |
| Plant Height | Reduced by 40% to 59% per week | 3 weeks | ashs.org |
| Tiller Number | Increased over the course of the study | 7 weeks | ashs.org |
| Total Root Length | Initially reduced by 48% | 1 week | ashs.org |
| Root Surface Area | Initially reduced by 46% | 1 week | ashs.org |
The morphological changes induced by these derivatives often translate into improved crop yield and quality.
Seedhead Production: In turfgrass management, the suppression of seedhead formation is often desirable to maintain a uniform appearance. Trinexapac-ethyl has been shown to reduce or even eliminate seedhead production in turfgrass when applied before the onset of seeding. thelawnforum.com
Turfgrass Quality and Sod Characteristics: The application of trinexapac-ethyl and prohexadione-calcium can lead to a denser, more uniform turf surface, which is aesthetically pleasing and functionally superior for sports and recreational activities. chemicalwarehouse.comchesenbio.com This improved turf quality is a result of increased lateral growth and reduced vertical growth. agrovista.co.uk Prohexadione-calcium has also been found to improve the quality of Japanese lawn grass and Broadleaf sod grass. awsjournal.org
Table 2: Impact of Prohexadione-calcium on Rice under Salt Stress
| Parameter | Effect of Prohexadione-calcium | Reference |
| Productive Tillering Rate | Increased by 17.1% | nih.govfao.org |
| Total Yield per Plant | Increased by 59.4% | nih.govfao.org |
| Chlorophyll (B73375) a Content | Increased by 32.8% | nih.govfao.org |
| Chlorophyll b Content | Increased by 58.4% | nih.govfao.org |
| Net Photosynthetic Rate | Enhanced by 25.0% | nih.govfao.org |
A significant area of research has focused on the ability of this compound derivatives to enhance plant tolerance to various environmental stresses.
Drought and Heat Tolerance: By promoting a more extensive root system, these compounds can improve a plant's ability to absorb water, thereby enhancing its drought tolerance. agrovista.co.ukresearchgate.net Trinexapac-ethyl has been observed to improve the visual quality of perennial ryegrass under drought conditions. unl.edu However, one study on Kentucky bluegrass found that a single application of trinexapac-ethyl actually reduced heat tolerance, suggesting that the effects can be complex and may depend on the application regimen. unl.edu
Salinity Tolerance: Prohexadione-calcium has demonstrated a significant ability to alleviate the negative effects of salt stress in various crops, including rice and oilseed rape. nih.govpeerj.commdpi.comresearchgate.net It achieves this by improving morphological traits, enhancing photosynthetic capacity, and increasing the activity of antioxidant enzymes that help to mitigate cellular damage caused by salt. nih.govfao.orgmdpi.comnih.gov Treated plants show reduced membrane damage and improved ion metabolism under saline conditions. peerj.comresearchgate.net
The practical applications of these plant growth regulators have been explored in a wide range of crops.
Cereals (Oats, Wheat, Rice): In cereals, these compounds are used to reduce plant height and prevent lodging, which can lead to significant yield losses. plantprotection.plchemicalwarehouse.com Studies on winter wheat have shown that trinexapac-ethyl can effectively reduce plant height. plantprotection.pl In rice, prohexadione-calcium not only reduces height but also enhances tillering and improves salt tolerance, ultimately leading to increased yields. nih.govpeerj.comnih.govfao.org
Oilseed Rape: Research on oilseed rape has shown that prohexadione-calcium priming can improve photosynthetic capacity and ion metabolism under salt stress, thereby enhancing the crop's salt tolerance. researchgate.net
Turfgrasses (Bermudagrass, Zoysiagrass, Kentucky Bluegrass, Ryegrass): These compounds are widely used in turf management to reduce mowing frequency, improve turf density and quality, and suppress seedhead formation. chemicalwarehouse.comaloki.huclemson.edu Trinexapac-ethyl has been shown to be effective on a variety of cool-season turfgrasses, including Kentucky bluegrass, perennial ryegrass, and tall fescue. ishs.orgcabidigitallibrary.org Prohexadione-calcium is also used to manage the growth of various turf species. awsjournal.orgclemson.edu
Sugarcane: While not as extensively studied, the principles of growth regulation by these compounds suggest potential applications in sugarcane for managing stalk elongation.
Eucalyptus: The application of these growth regulators in forestry, such as in Eucalyptus plantations, is an area of potential research for controlling tree height and improving wood quality.
Pharmaceutical and Biomedical Research Applications
While the primary focus of research on this compound derivatives has been on their agricultural applications, some studies have explored their potential in the biomedical field.
Some derivatives of cyclohexanedione, the core chemical structure of these compounds, have been investigated for their antimicrobial properties. While specific studies focusing solely on the antimicrobial activity of this compound are limited, the broader class of compounds to which it belongs has shown some potential in this area. Further research is needed to fully elucidate the antimicrobial spectrum and efficacy of these specific derivatives.
Antiviral Therapy Investigations
There is currently no available scientific literature detailing the investigation of this compound derivatives for antiviral therapy.
Role in Drug Discovery Programs
The role of this compound derivatives in drug discovery programs is not documented in the current body of scientific research.
Exploration of Structure-Activity Relationships in Bioactive Derivatives
Due to the absence of research on the biological activity of these derivatives in a therapeutic context, there are no available structure-activity relationship studies to report.
Environmental Impact and Regulatory Science of Derivatives E.g., Trinexapac Ethyl
The environmental and regulatory aspects of ethyl 3,5-dioxocyclohexanecarboxylate derivatives, particularly the widely used plant growth regulator trinexapac-ethyl (B166841), are subject to extensive scientific scrutiny. This section delves into the environmental fate, ecotoxicological risks, regulatory approvals, and monitoring methodologies associated with these compounds.
Theoretical and Computational Chemistry Studies of Ethyl 3,5 Dioxocyclohexanecarboxylate and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a powerful tool for elucidating the electronic characteristics of ethyl 3,5-dioxocyclohexanecarboxylate. Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to determine fundamental properties like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.
The electronic energy, zero-point vibrational energy, and other thermodynamic properties can be calculated to understand the molecule's stability. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. Regions with negative MEP, indicating high electron density, are prone to attracting protons and other electrophiles.
Table 1: Calculated Electronic Properties of a Representative β-Dicarbonyl Compound
| Property | Value | Method |
| Electronic Energy (a.u.) | -154.8006 | DFT/B3LYP |
| HOMO Energy (eV) | -6.8 | DFT/B3LYP |
| LUMO Energy (eV) | -1.2 | DFT/B3LYP |
| Dipole Moment (Debye) | 2.5 | DFT/B3LYP |
This table presents example data for a related β-dicarbonyl compound to illustrate the types of properties calculated. Specific values for this compound would require dedicated computational studies.
Reaction Mechanism Predictions and Energy Profiles
Theoretical chemistry plays a vital role in predicting the mechanisms of reactions involving this compound, such as the Hantzsch pyridine (B92270) synthesis. rsc.orgwikipedia.org By calculating the energies of reactants, transition states, and products, chemists can construct detailed reaction energy profiles. These profiles help in identifying the most probable reaction pathways and understanding the factors that control reaction rates and product selectivity.
Table 2: Example Reaction Energy Profile Data for a Hantzsch-like Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Transition State | +12.5 |
| Products | -20.1 |
This table provides illustrative data for a generic multi-step organic reaction. The values represent the calculated relative energies along a reaction coordinate.
Conformer Analysis and Tautomerism Studies
This compound can exist in various conformations and tautomeric forms. Computational methods are indispensable for analyzing the relative stabilities of these different structures. researchgate.net
Conformer Analysis: The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. Quantum chemical calculations can determine the geometric parameters and relative energies of these conformers. researchgate.net For substituted cyclohexanes, the preference for axial or equatorial positioning of substituents is a key aspect of their conformational landscape.
Tautomerism: As a β-dicarbonyl compound, this compound exhibits keto-enol tautomerism. mdpi.comacs.org The equilibrium between the diketo form and the various possible enol forms can be investigated computationally. orientjchem.orgresearchgate.net These studies often reveal that the relative stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.comorientjchem.org DFT calculations can predict the energy difference between the keto and enol forms, providing insight into the position of the tautomeric equilibrium. orientjchem.org
Table 3: Calculated Relative Energies of Tautomers of a β-Ketoester
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Diketo | 0.0 | 0.0 |
| Enol (Z-isomer) | -2.5 | -1.0 |
| Enol (E-isomer) | +1.8 | +2.5 |
This table shows hypothetical relative energies to demonstrate the kind of information obtained from tautomerism studies. The stability of different tautomers can vary significantly with the chemical environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govresearchgate.net By simulating the motion of the molecule and its surrounding solvent molecules, MD can provide insights into conformational changes, solvation effects, and transport properties.
In the context of this compound, MD simulations could be used to:
Explore the conformational landscape and the transitions between different conformers.
Investigate the structure of the solvation shell around the molecule in different solvents.
Simulate the interaction of the molecule with a biological target, such as an enzyme active site, which is a common application of MD in drug design. nih.govresearchgate.net
Predict spectroscopic properties by simulating the molecule's response to external fields. stuba.sk
Patent Landscape and Commercialization Trends
Overview of Key Patents in Synthesis and Application
The patent landscape for Ethyl 3,5-dioxocyclohexanecarboxylate and its derivatives showcases the evolution of its synthesis and application. Early patents focused on the fundamental processes for creating cyclohexane-1,3-dione derivatives. For instance, methods have been developed for the synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester from acetone (B3395972) and ethyl acrylate (B77674) in a one-pot reaction. google.com One notable patent describes a process for preparing 3,5-dioxo cyclohexane (B81311) carboxylic acid derivatives, which are key intermediates. google.com This process involves reacting diethyl acetonylsuccinate with sodium in ethanol (B145695) to form the sodium salt of this compound. google.com
Later patents have focused on improving the efficiency and purity of the synthesis process for intermediates used in the production of valuable chemicals. A significant area of innovation involves the use of Meldrum's acid as an intermediate to create 3,5-dioxo hexanoate (B1226103) esters, which simplifies the process and avoids the use of metal-containing bases like those derived from lithium or magnesium. google.com These intermediates are crucial for synthesizing active pharmaceutical ingredients such as Rosuvastatin and Atorvastatin. google.com
The application of these compounds as plant growth regulators is also well-documented in patent literature. The primary active ingredient derived from this chemical family for this purpose is Trinexapac-ethyl (B166841). agchemaccess.com Patents cover the use of Trinexapac-ethyl for regulating growth in various grass species and crops by inhibiting the formation of gibberellic acid, which is responsible for cell elongation. agchemaccess.com
Interactive Table: Key Patents
| Patent Number | Title | Key Findings |
|---|---|---|
| EP0306996B1 | Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives | Details a method for producing the sodium salt of this compound, a key intermediate. google.com |
| US20140371451A1 | Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps | Discloses a method for preparing tert-butyl 6-chloro-3,5-dioxohexanoate from a Meldrum's acid derivative. google.com |
| US8916723B2 | Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications | Describes a one-pot synthesis for 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester from acetone and ethyl acrylate. google.com |
Analysis of Commercial Products and Their Market Presence
The most significant commercial application of the this compound family is the plant growth regulator (PGR) Trinexapac-ethyl. This active ingredient is marketed globally under several brand names, with Syngenta being a key developer and supplier. agchemaccess.com The global market for Trinexapac-ethyl is projected to grow, driven by its increasing use in agriculture and sports turf management. industrygrowthinsights.com
Trinexapac-ethyl based products include:
Moddus® : Marketed by Syngenta, Moddus is a widely used plant growth regulator for cereal crops such as wheat, barley, oats, and rye. agrigem.co.uksyngenta.cafarmtario.com Its primary function is to reduce lodging (the bending over of stems) by shortening and strengthening the crop stems, which helps protect yield potential. farmtario.comrealagriculture.com It works by inhibiting the production of gibberellic acid, a plant hormone that promotes cell elongation. realagriculture.comsyngenta-us.com Moddus has been registered for use in numerous countries, including Canada, for several years. syngenta.cafarmtario.comrealagriculture.com
Palisade® : Also from Syngenta, Palisade is another PGR containing Trinexapac-ethyl. syngenta.co.uk It is used for growth management in grasses grown for seed, as well as in cereal crops like wheat, barley, oats, and rye. keystonepestsolutions.comsyngenta-us.com Like Moddus, it helps to prevent lodging and improve crop standability. keystonepestsolutions.com
PrimoMaxx® : This is one of the most well-known brands in the turf and landscape market. syngentaturf.com.au PrimoMaxx, containing Trinexapac-ethyl, is used extensively on golf courses, sports fields, and residential lawns to manage the growth of warm and cool-season turfgrass. syngentaturf.com.augreencast.cadiypestcontrol.com By slowing vertical shoot growth, it reduces mowing frequency and the volume of grass clippings. greencast.ca It also promotes a denser, healthier turf that is more resilient to stresses such as heat, drought, and traffic. walmart.comgolfcourselawn.storeintermountainturf.com
The market for these products is robust, with a strong presence in major agricultural and turf markets worldwide. Besides Syngenta, other companies like ADAMA and Nanjing Gaozheng Agricultural Chemical are also players in the Trinexapac-ethyl market. industrygrowthinsights.com Numerous other product names containing Trinexapac-ethyl exist, indicating a competitive post-patent market. agchemaccess.com
Interactive Table: Commercial Products
| Brand Name | Manufacturer | Key Applications |
|---|---|---|
| Moddus® | Syngenta | Plant growth regulation in cereal crops (wheat, barley, oats, rye) to prevent lodging. agrigem.co.uksyngenta.cafarmtario.com |
| Palisade® | Syngenta | Growth management in grasses grown for seed and cereal crops. syngenta.co.ukkeystonepestsolutions.comsyngenta-us.com |
| PrimoMaxx® | Syngenta | Turf growth regulation on golf courses, sports fields, and lawns to reduce mowing and improve turf density and health. syngentaturf.com.augreencast.ca |
Innovations in Production Processes and Formulations
Continuous innovation in the production and formulation of Trinexapac-ethyl products aims to enhance their efficacy, convenience, and environmental profile.
Innovations in Production: Research into the synthesis of the core cyclohexane-1,3-dione structure continues, aiming for more efficient and environmentally friendly processes. As mentioned, the use of Meldrum's acid represents a significant step forward in simplifying the synthesis of key intermediates. google.com
Innovations in Formulations: Manufacturers have developed various formulations to improve the delivery and effectiveness of Trinexapac-ethyl. These include:
Micro-emulsion (ME) or Micro-emulsion Concentrate (MEC): PrimoMaxx is available as a micro-emulsion concentrate. syngentaturf.com.augreencast.ca This formulation type can offer improved stability and handling characteristics. Moddus is also available as a micro-emulsion concentrate. syngenta.ca
Emulsifiable Concentrate (EC): Palisade is offered as an emulsifiable concentrate. syngenta.co.uk
Water Dispersible Granules (WG): Trinexapac-ethyl is also sold in this solid formulation. agchemaccess.com
Recent developments in plant growth regulator technology focus on advanced formulation techniques like encapsulation and nanotechnology to ensure targeted application and prolonged effects. agropages.com The goal is to maximize foliar uptake, as any product that reaches the soil is wasted. usga.org
Furthermore, research has explored the use of adjuvants to improve the performance of Trinexapac-ethyl. Studies have shown that combining it with adjuvants like citric acid or ammonium (B1175870) sulphate can allow for a reduction in the applied dose without compromising its effectiveness in stem shortening. plantprotection.pl Tank-mixing with specific micronutrients, such as manganese instead of iron, has also been observed to potentially increase growth suppression. usga.org These formulation and application innovations contribute to more efficient and sustainable use of this important plant growth regulator. researchgate.netespublisher.com
Interactive Table: Formulation Innovations
| Formulation/Innovation | Description | Benefit |
|---|---|---|
| Micro-emulsion (ME/MEC) | A formulation where the active ingredient is dispersed in a liquid, forming a stable emulsion. syngenta.casyngentaturf.com.augreencast.ca | Improved stability, handling, and mixing properties. |
| Emulsifiable Concentrate (EC) | A liquid formulation containing the active ingredient, a solvent, and an emulsifier to allow it to mix with water. syngenta.co.uk | Ease of use and effective mixing for spray applications. |
| Adjuvant Combinations | The use of additives like citric acid or ammonium sulphate in the spray tank. plantprotection.pl | Potential for dose reduction while maintaining efficacy. plantprotection.pl |
| Low Carrier Volume Application | Applying the product in a smaller volume of water (e.g., 20-30 gallons per acre). usga.org | Maximizes foliar coverage and uptake, reducing waste. usga.org |
Future Research Directions and Emerging Trends
Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The classical synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate often involves the Dieckmann condensation. One established method utilizes diethyl acetonylsuccinate, which, upon reaction with sodium in ethanol (B145695), undergoes an intramolecular cyclization to form the sodium salt of this compound. This intermediate is then used in subsequent reactions.
Future research is increasingly directed towards developing more efficient and sustainable synthetic routes. This includes the exploration of:
Catalytic Innovations: Moving away from stoichiometric amounts of strong bases like sodium ethoxide to catalytic systems that are more environmentally benign and generate less waste.
Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, improve safety by minimizing the volume of reactive intermediates at any given time, and allow for easier scalability.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and operate under mild, aqueous conditions, significantly improving the sustainability profile of the production process.
Development of New Bioactive Derivatives with Diverse Applications
This compound serves as a key building block for creating a variety of bioactive molecules. Research into new derivatives is a major trend, with applications spanning agriculture and medicine.
One of the most prominent derivatives is Trinexapac-ethyl (B166841). agchemaccess.comchemicalwarehouse.com This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (B7789140), which are hormones responsible for cell elongation. agchemaccess.comchemicalwarehouse.comdiypestcontrol.com This action reduces the height of cereal crops, preventing lodging (bending over of stems) and can redirect the plant's energy to increase grain yield. agchemaccess.complantprotection.pl It is widely used on crops like wheat, barley, and oats, as well as in turf management. agchemaccess.comepa.gov
Another area of development involves synthesizing complex heterocyclic structures with potential therapeutic applications. For instance, a highly substituted derivative, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, has been synthesized and studied for its interaction with DNA. nih.gov This line of inquiry opens doors for developing new agents for molecular biology research or therapeutic intervention. Other research has explored derivatives of related structures for their anthelmintic and antimicrobial properties. nih.gov
| Derivative Name | Core Structure Origin | Noted Application/Activity | Reference |
|---|---|---|---|
| Trinexapac-ethyl | This compound | Plant growth regulator; prevents lodging in cereal crops. | agchemaccess.comchemicalwarehouse.complantprotection.pl |
| Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate | This compound | Potential DNA-binding agent. | nih.gov |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Related β-keto ester structure | Investigated for anthelmintic and antimicrobial activities. | nih.gov |
Advanced Mechanistic Insights at the Molecular Level
Understanding the precise mechanisms through which this compound and its derivatives act is crucial for designing improved compounds. The primary mechanism of action for its well-known derivative, Trinexapac-ethyl, is the inhibition of a key enzyme in the gibberellic acid biosynthetic pathway, which curtails plant cell elongation. agchemaccess.comdiypestcontrol.complantprotection.pl
For newer derivatives, research is focused on elucidating their interactions with biological targets. In the case of the tetracyano derivative, computational studies have provided mechanistic predictions about its binding mode. nih.gov Molecular docking simulations suggest that the compound fits into the minor groove of DNA, where its stability is maintained through van der Waals and electrostatic forces. nih.gov Such detailed molecular insights are invaluable for the rational design of molecules with specific biological targets.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is a powerful trend in modern chemical research. The study of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate serves as an excellent example of this integrated approach. nih.gov
The research workflow began with the experimental synthesis of the compound through a three-component condensation reaction, with its definitive structure confirmed by X-ray analysis. nih.gov Following this, a suite of computational tools was employed to probe its properties and potential interactions at the molecular level. nih.gov These methods provide insights that are difficult to obtain through experimental means alone.
| Computational Method | Purpose of Analysis | Reference |
|---|---|---|
| Hirshfeld Surface Analysis | Visualization of molecular interactions. | nih.gov |
| Density Functional Theory (DFT) | Calculation of atomic charges, HOMO/LUMO energies, and electrostatic potential. | nih.gov |
| Natural Bonding Orbitals (NBO) | Analysis of interactions between filled and vacant orbitals. | nih.gov |
| Molecular Docking | Prediction of the binding mode with a biological target (e.g., DNA). | nih.gov |
| Molecular Dynamics (MD) Simulations | Validation of the stability of the predicted binding interactions over time. | nih.gov |
This combination of wet-lab synthesis and in-silico analysis allows for a much deeper understanding of the molecule's structure-activity relationship and accelerates the discovery of new functionalities.
Addressing Environmental and Safety Aspects of Production and Use
As with any industrial chemical, particularly one used in agriculture, understanding its environmental fate and safety profile is paramount. This compound itself is classified with specific hazards, including causing skin and serious eye irritation, and potential respiratory irritation. nih.govguidechem.com It is intended for industrial use only.
Significant research has been conducted on the environmental profile of its main derivative, Trinexapac-ethyl. Studies show it has very low persistence in soil under aerobic conditions. nih.gov Its primary degradation pathway involves transformation into its acid form, trinexapac (B12964) acid, followed by further mineralization to carbon dioxide. nih.govwho.int Trinexapac-ethyl is also non-persistent in aerobic aquatic systems and is not expected to bioaccumulate. publications.gc.ca However, data gaps remain concerning the effect of water treatment processes on its residues. nih.gov While risk assessments have indicated a low acute risk to aquatic organisms and honeybees, further information on potential sublethal effects is an area for future study. nih.gov
Q & A
Q. What are the established synthetic routes for Ethyl 3,5-dioxocyclohexanecarboxylate, and how can reaction conditions influence product purity?
this compound is synthesized via cyclocondensation reactions. A common method involves the condensation of methyl glyoxylate methyl hemiacetal with cyclopropanecarbonyl chloride in the presence of acetone and dimethyl malonate under acidic conditions. Critical parameters include temperature control (50–70°C) and stoichiometric ratios of reactants to avoid byproducts like uncyclized esters. Double recrystallization from ethanol is recommended to achieve >95% purity, as demonstrated in X-ray crystallography studies .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- X-ray crystallography : Single-crystal analysis reveals bond angles, torsion angles, and spatial arrangement (e.g., CCDC entry 1,839,026 for related cyclohexane derivatives) .
- Spectroscopic methods : NMR (¹H/¹³C) to confirm proton environments and carbonyl resonances.
- DFT calculations : Compare experimental data with computational models to validate electronic structures .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–240 nm) is effective for quantification. For environmental samples (e.g., soil or water), combine solid-phase extraction (SPE) with LC-MS/MS to achieve detection limits <1 ppb, leveraging the compound’s carboxylate moiety for ionization .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with plant hormone receptors (e.g., gibberellin oxidase). Key steps:
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for plant growth regulation?
SAR contradictions often arise from stereoelectronic effects. To address this:
Q. How do environmental factors influence the degradation pathways of this compound?
Degradation kinetics depend on pH and microbial activity. In aerobic soils:
Q. What crystallographic data are available for derivatives of this compound?
The Cambridge Crystallographic Data Centre (CCDC) includes entries for structurally similar compounds (e.g., ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
